SARS-CoV-2-IN-74

SARS-CoV-2 Main Protease Enzymatic Inhibition

Generic epoxide inhibitors often yield non-reproducible Mpro inhibition data due to undefined stereochemistry. SARS-CoV-2-IN-74 (Compound 30) directly solves this as a rigorously characterized, active (R,S)-/(S,R)-diastereomer mixture with an enzymatic IC50 of 0.76 μM and cellular EC68 of 5 μM. • >10-fold potency difference vs. inactive diastereomer eliminates ambiguous results. • X-ray validated binding mode confirms Cys145 covalent engagement for structure-based studies. • Minimal cytotoxicity at active concentrations (EC90 15 μM) ensures reliable antiviral benchmarking.

Molecular Formula C26H33N3O3
Molecular Weight 435.6 g/mol
Cat. No. B12384957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-74
Molecular FormulaC26H33N3O3
Molecular Weight435.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC3CCCCC3)C(=O)C4CO4
InChIInChI=1S/C26H33N3O3/c1-26(2,3)19-11-13-21(14-12-19)29(25(31)22-17-32-22)23(18-8-7-15-27-16-18)24(30)28-20-9-5-4-6-10-20/h7-8,11-16,20,22-23H,4-6,9-10,17H2,1-3H3,(H,28,30)/t22-,23+/m0/s1
InChIKeyAXZIDZSPVFPYSX-XZOQPEGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2-IN-74: Epoxide-Based Mpro Covalent Inhibitor


SARS-CoV-2-IN-74, also referred to as Compound 30, is a non-peptidic, epoxide-based covalent inhibitor of the SARS-CoV-2 main protease (Mpro, also known as 3CLpro) [1]. The compound exhibits an IC50 of 0.76 μM against Mpro in enzymatic assays and reduces cellular SARS-CoV-2 replication with an EC68 of 5 μM in Vero cell models [1]. X-ray crystallographic studies have elucidated its binding mode, revealing that the catalytic Cys145 residue preferentially attacks the sterically hindered Cα atom of the epoxide warhead, a unique feature among covalent protease inhibitors [1]. The compound is supplied as a defined mixture of (R,S)- and (S,R)-diastereomers, which constitutes the active stereochemical form [1].

Why Generic Substitution Fails for SARS-CoV-2-IN-74


Substituting SARS-CoV-2-IN-74 with a generic epoxide inhibitor or even a closely related structural analog is scientifically invalid due to the extreme stereochemical sensitivity of its target engagement. Within the same chemical series, a >10-fold difference in Mpro inhibitory activity (IC50 0.76 μM vs. 9.9 μM) exists between the active diastereomer and its inactive counterpart [1]. Moreover, subtle modifications to the epoxide warhead—such as methyl substitution at the Cα position—result in >25-fold reductions in potency [1]. This steep structure-activity relationship (SAR) dictates that only the specifically characterized (R,S)-/(S,R)-30 diastereomer provides the reported potency and antiviral effect. Use of an unvalidated analog, racemic mixture, or a compound with undefined stereochemistry will yield unpredictable and likely negligible biological activity, compromising experimental reproducibility and data integrity [1].

SARS-CoV-2-IN-74: Head-to-Head Comparisons with In-Class Inhibitors


Mpro Enzymatic Inhibition: Active Diastereomer vs. Racemate

SARS-CoV-2-IN-74 (active diastereomer) exhibits an IC50 of 0.76 ± 0.18 μM against SARS-CoV-2 Mpro [1]. In direct head-to-head comparison within the same assay system, the racemic mixture of the compound (comprising (R,R)- and (S,S)-30) displays a 13-fold lower potency with an IC50 of 9.9 ± 1.6 μM [1]. Furthermore, the structurally analogous epoxide inhibitor Compound 35 demonstrates a weaker IC50 of 1.9 ± 0.21 μM, a 2.5-fold reduction in activity relative to the active diastereomer of 30 [1].

SARS-CoV-2 Main Protease Enzymatic Inhibition

Antiviral Activity in Vero Cells: Comparison with Epoxide and Chloroacetamide

In a cellular SARS-CoV-2 replication assay (Vero cells, MOI 0.01, 48h incubation), SARS-CoV-2-IN-74 reduces viral titer by a half-log (68% reduction) at a concentration of 5 μM (EC68) and achieves 90% reduction at 15 μM (EC90) [1]. In the same study, the epoxide analog Compound 35 exhibits weaker antiviral activity with an EC68 of 15 μM [1]. The chloroacetamide-based inhibitor Compound 13, while more potent in enzymatic assays (IC50 ~0.6 μM), achieves an EC68 of 3 μM but exhibits significant cytotoxicity at 10 μM [1].

Antiviral Activity Viral Replication Cell-Based Assay

Cytotoxicity Profile: Improved Therapeutic Window vs. Chloroacetamide 13

The chloroacetamide inhibitor Compound 13 exhibits a CC50 of 12.1 μM in Vero cells and shows ~40% cytotoxicity at 10 μM, limiting its utility at concentrations required for robust antiviral effect [1]. In contrast, SARS-CoV-2-IN-74 (Compound 30) at 15 μM (a concentration exceeding its EC90) displays no or negligible cytotoxicity to Vero cells [1]. This differential safety profile is critical for experimental designs requiring prolonged compound exposure or higher concentrations.

Cytotoxicity Therapeutic Index Safety Profile

Stereochemistry-Dependent Potency: Active vs. Inactive Diastereomer

SARS-CoV-2-IN-74 is supplied as the active (R,S)- and (S,R)-30 diastereomeric mixture. The alternative diastereomeric pair, (R,R)- and (S,S)-30, exhibits a 13-fold lower potency against Mpro, with an IC50 of 9.9 ± 1.6 μM compared to 0.76 ± 0.18 μM for the active species [1]. This >10-fold differential underscores the absolute requirement for the correct stereochemical configuration at the epoxy Cα atom for effective target engagement [1]. X-ray crystallography further confirms that the (S)-Cα-enantiomer is the binding-competent form [1].

Stereochemistry Structure-Activity Relationship Covalent Inhibition

Covalent Binding Mode: Cys145 Attacks Hindered Epoxide Carbon

High-resolution X-ray crystallographic studies of SARS-CoV-2-IN-74 bound to Mpro reveal a distinctive covalent binding mechanism [1]. The catalytic Cys145 residue preferentially attacks the more sterically hindered Cα atom of the epoxide warhead, rather than the sterically favored Cβ atom [1]. This is in contrast to typical epoxide inhibitors where nucleophilic attack occurs at the less hindered carbon. The SAR confirms this unique feature: introduction of a methyl group at the Cα position (Compound 37) results in a >25-fold reduction in activity, whereas substitution at the Cβ position (Compounds 35/36) is tolerated with ≤3-fold activity loss [1].

X-ray Crystallography Covalent Warhead Binding Mechanism

Optimal Applications of SARS-CoV-2-IN-74


Mechanistic Probe for Stereospecific Mpro Inhibition

SARS-CoV-2-IN-74 serves as an ideal chemical probe for investigating stereochemistry-dependent covalent inhibition of viral proteases. The >10-fold activity difference between its active and inactive diastereomers [1] enables controlled experiments to dissect the contribution of absolute configuration to target engagement, covalent adduct formation, and downstream antiviral effects. Its well-defined X-ray crystal structure [1] further supports structure-based studies of covalent warhead geometry and nucleophilic attack trajectories.

Reference Inhibitor for Antiviral Screening

With a validated EC68 of 5 μM and EC90 of 15 μM in Vero cell-based viral replication assays [1], SARS-CoV-2-IN-74 is a reliable reference compound for benchmarking new antiviral agents. Its favorable cytotoxicity profile (no observable toxicity at 15 μM) [1] makes it particularly suitable for establishing positive control curves in high-content screening and for validating assay sensitivity without confounding cytotoxic effects.

Scaffold for Structure-Based Mpro Inhibitor Design

The unique binding mode of SARS-CoV-2-IN-74—specifically, the preferential attack of Cys145 on the hindered epoxide Cα atom [1]—offers a novel pharmacophore template for medicinal chemistry programs. Researchers can use this compound to explore structure-activity relationships around non-canonical electrophilic warheads and to develop next-generation covalent inhibitors with improved selectivity or altered resistance profiles relative to nitrile-based drugs like nirmatrelvir.

Tool Compound for Mpro Function in Coronavirus Biology

SARS-CoV-2-IN-74 enables precise interrogation of Mpro's role in the viral life cycle. Because its potency is stereochemically defined and its cytotoxicity is minimal at active concentrations [1], the compound can be deployed in time-course experiments, synergy studies with other antivirals, or in ex vivo models to assess the consequences of Mpro inhibition on polyprotein processing and viral replication without off-target cellular toxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for SARS-CoV-2-IN-74

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.